molecular formula C11H9KN2O2S B2882910 Potassium 5-[(2-methylphenyl)amino]-1,3-thiazole-4-carboxylate CAS No. 1955524-56-7

Potassium 5-[(2-methylphenyl)amino]-1,3-thiazole-4-carboxylate

Cat. No.: B2882910
CAS No.: 1955524-56-7
M. Wt: 272.36
InChI Key: IULICHWEFULGFR-UHFFFAOYSA-M
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Description

Potassium 5-[(2-methylphenyl)amino]-1,3-thiazole-4-carboxylate is a chemical compound with the molecular formula C₁₁H₁₀N₂O₂SK It is a potassium salt derivative of 5-[(2-methylphenyl)amino]-1,3-thiazole-4-carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 2-methylphenylamine with 1,3-thiazole-4-carboxylic acid chloride in the presence of potassium hydroxide. The reaction typically takes place under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: Potassium 5-[(2-methylphenyl)amino]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. It can serve as a building block for the creation of pharmaceuticals, agrochemicals, and other specialty chemicals.

Biology: In biological research, the compound is utilized in the study of enzyme inhibitors and receptor binding assays. It can help in understanding the mechanisms of biological processes and the development of new therapeutic agents.

Medicine: Potassium 5-[(2-methylphenyl)amino]-1,3-thiazole-4-carboxylate has potential medicinal applications, particularly in the development of drugs targeting specific diseases. Its derivatives may exhibit antiviral, antibacterial, or anticancer properties.

Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other chemical products. Its unique chemical properties make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism by which Potassium 5-[(2-methylphenyl)amino]-1,3-thiazole-4-carboxylate exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor signaling pathways.

Comparison with Similar Compounds

  • Potassium 5-[(3-methylphenyl)amino]-1,3-thiazole-4-carboxylate

  • Potassium 5-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxylate

  • Potassium 5-[(2-methoxyphenyl)amino]-1,3-thiazole-4-carboxylate

Uniqueness: Potassium 5-[(2-methylphenyl)amino]-1,3-thiazole-4-carboxylate is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. This distinct structure may result in different pharmacological properties compared to its analogs.

Properties

IUPAC Name

potassium;5-(2-methylanilino)-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S.K/c1-7-4-2-3-5-8(7)13-10-9(11(14)15)12-6-16-10;/h2-6,13H,1H3,(H,14,15);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IULICHWEFULGFR-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=C(N=CS2)C(=O)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9KN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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